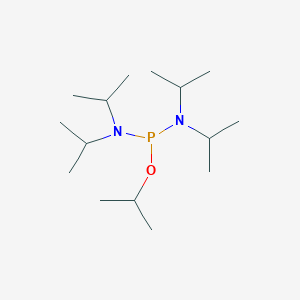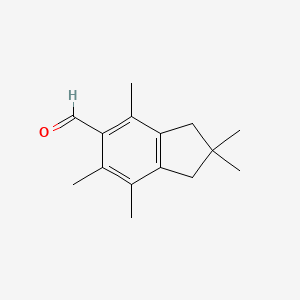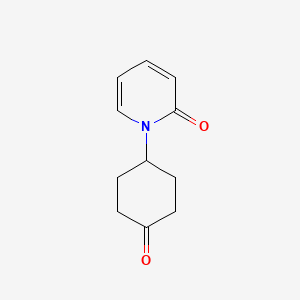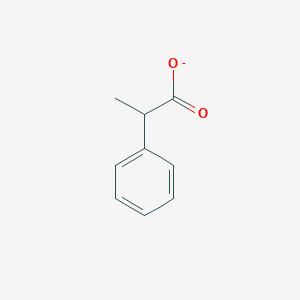
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound that features a naphthyridine core with a chloro substituent at the 4-position, a methoxy group at the 6-position, and a cyano group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学研究应用
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
4-Chloro-6-methoxy-2-methylquinoline: This compound shares a similar structure but with a methyl group instead of a cyano group.
4-Chloro-6-ethoxy-2-methylquinoline: Another similar compound with an ethoxy group replacing the methoxy group.
Uniqueness
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro, methoxy, and cyano group on the naphthyridine core makes it a versatile scaffold for various applications.
属性
分子式 |
C10H6ClN3O |
|---|---|
分子量 |
219.63 g/mol |
IUPAC 名称 |
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3O/c1-15-8-3-2-7-10(14-8)9(11)6(4-12)5-13-7/h2-3,5H,1H3 |
InChI 键 |
PDLFBBIUMUHLAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C(=CN=C2C=C1)C#N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

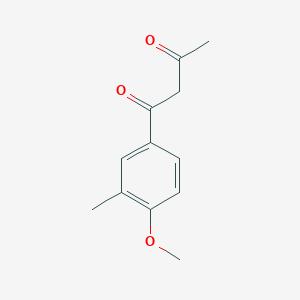
![(2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B8470195.png)
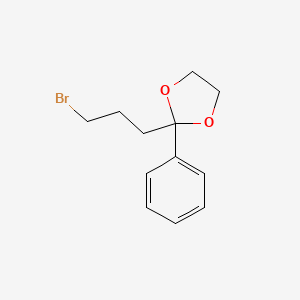


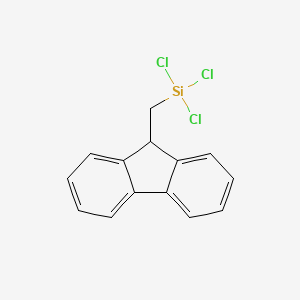
![1-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)ethanol](/img/structure/B8470226.png)

![3-(4-Methoxyphenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8470246.png)

